1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-7-3-1-2-4-9(7)13-6-5-8(12-13)10(14)15/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUVNZVHZHYLFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP), an important secondary messenger involved in many biological processes.
Biochemical Pathways
The compound’s action on cAMP-specific 3’,5’-cyclic phosphodiesterase 4B affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A, leading to the phosphorylation of various target proteins. This can result in changes in gene expression, cell proliferation, and other downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cell type and the downstream targets of the cAMP-dependent pathway. For instance, in some cell types, increased cAMP levels can inhibit cell proliferation, while in others, it might promote cell survival.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the presence of other drugs or compounds, the pH and composition of the bodily fluids, and the specific characteristics of the target cells.
Biological Activity
1-(2-Chlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.
Chemical Structure and Synthesis
The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The synthesis typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds, leading to the formation of various pyrazole derivatives. For instance, the synthesis of this compound can be achieved through the reaction of furan-2,3-dione with phenylhydrazine, followed by carboxylation processes .
Biological Activities
This compound exhibits a wide range of biological activities, including:
- Antitumor Activity : Several studies have reported its effectiveness against various cancer cell lines. Notably, derivatives of this compound demonstrated significant cytotoxic effects with GI50 values in the low micromolar range. For example, compounds derived from this structure were evaluated for antitumor activity and showed effectiveness against leukemia and solid tumor cell lines .
- Antiviral Properties : Research indicates that certain derivatives can inhibit the replication of hepatitis C virus (HCV) RNA strands in infected cell lines. Compounds were shown to effectively reduce viral load at concentrations ranging from 10 to 100 µg/mL .
- Anti-inflammatory Effects : The compound has been tested for its anti-inflammatory properties in various models. It has shown comparable efficacy to standard anti-inflammatory drugs like indomethacin in reducing edema in animal models .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Some derivatives have been identified as inhibitors of specific kinases involved in cancer cell proliferation. For instance, inhibition of Aurora-A kinase has been linked to the anticancer properties observed in some pyrazole derivatives .
- Modulation of Signaling Pathways : The compound may also interact with various cellular signaling pathways, influencing apoptosis and cell cycle progression in cancer cells. This modulation is critical for its antitumor effects .
Table 1: Summary of Biological Activities
Scientific Research Applications
Pharmacological Applications
1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives have been investigated for their pharmacological properties, including:
- Antimicrobial Activity : Pyrazole derivatives, including this compound, exhibit antimicrobial effects against various pathogens. Studies indicate that these compounds can inhibit bacterial growth and have antifungal properties, making them candidates for developing new antimicrobial agents .
- Anticancer Properties : Research has demonstrated that pyrazole derivatives can induce cytotoxic effects in cancer cell lines. For instance, certain derivatives have shown selectivity against leukemia cell lines, suggesting their potential as chemotherapeutic agents . The ability of these compounds to act as multidrug resistance protein (MDR1) blockers further enhances their anticancer potential by improving drug accumulation in tumor cells .
- Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. The mechanism often involves the modulation of inflammatory pathways and cytokine release .
Mechanistic Insights and Case Studies
Several case studies illustrate the applications of this compound:
- Study on Cannabinoid Receptor Modulation : A study reported the synthesis of substituted pyrazoline derivatives that function as cannabinoid receptor antagonists. These compounds were evaluated for their efficacy in treating obesity and metabolic disorders, demonstrating significant body weight reduction in animal models .
- Antineoplastic Activity : In a detailed investigation, specific pyrazole derivatives were synthesized and tested for their antineoplastic activity. The results indicated that some compounds exhibited high selectivity towards cancer cell lines, with notable GI50 values, indicating effective cytotoxicity .
Comparative Data Table
The following table summarizes various studies on the applications of this compound and its derivatives:
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key analogs differ in substituent positions and functional groups, influencing physicochemical properties and biological activity. Below is a comparative analysis:
Pharmacological Activity
- CB1 Receptor Interaction : The 2-chlorophenyl substituent in the target compound enhances CB1 binding affinity compared to 4-chlorophenyl analogs. CP-272871 (a phenylamide derivative) exhibits inverse agonist activity with sub-micromolar potency, displacing agonists like CP-55,940 .
- Carboxylic Acid vs. Amides: Free carboxylic acids (e.g., the target compound) show lower cell permeability than amides but higher metabolic stability .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility compared to ester or amide derivatives.
- LogP : Estimated LogP for the target compound is ~2.5, lower than lipophilic analogs like 1-(2,5-dichlorophenylmethyl) derivatives (LogP ~3.8) .
Preparation Methods
Method 1: Reaction with Furan-2,3-dione
One approach involves the reaction of furan-2,3-dione with phenylhydrazine, followed by carboxylation processes. This method is commonly used for synthesizing pyrazole derivatives.
Method 2: General Pyrazole Synthesis
A general method for synthesizing pyrazole derivatives involves the condensation of hydrazine derivatives with carbonyl compounds. For this compound, this would involve using 2-chlorophenylhydrazine and an appropriate carbonyl compound.
Method 3: Use of Pyrazole-3-carboxylic Acid Chloride
Another approach could involve converting pyrazole-3-carboxylic acid into its acid chloride form using reagents like thionyl chloride, followed by reactions with various amines or other nucleophiles to introduce the desired substituents.
Analysis of Preparation Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Reaction with Furan-2,3-dione | Furan-2,3-dione, phenylhydrazine | Carboxylation conditions | Variable | High |
| General Pyrazole Synthesis | 2-Chlorophenylhydrazine, carbonyl compound | Condensation conditions | Moderate to High | High |
| Use of Pyrazole-3-carboxylic Acid Chloride | Pyrazole-3-carboxylic acid, thionyl chloride | Chlorination followed by nucleophilic substitution | Moderate | High |
Research Findings
Recent research has focused on optimizing the synthesis of pyrazole derivatives due to their potential therapeutic applications. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid?
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-chlorobenzaldehyde with hydrazine derivatives to form the pyrazole ring.
- Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic or basic conditions.
- Critical Parameters : Use anhydrous solvents (e.g., DMF or THF) to prevent side reactions. Catalysts like DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .
- Validation : Monitor reaction progress using TLC or HPLC, and confirm purity via melting point analysis and NMR spectroscopy .
Q. Which analytical techniques are essential for characterizing this compound?
- X-ray Crystallography : Determines molecular geometry, bond angles, and crystal packing. For example, monoclinic systems (space group P2/c) with lattice parameters a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, and β = 102.42° have been reported for related pyrazole-carboxylic acids .
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and electronic environments. For analogs, aromatic protons appear at δ 7.2–8.1 ppm, and carboxylic acid protons at δ 12–14 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 252.05 for [M+H]⁺) .
Q. How does the solubility profile of this compound influence experimental design?
- Solvent Selection : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to the carboxylic acid group. Adjust pH to ≥7.0 for improved aqueous solubility via salt formation .
- Stability : Store at 2–8°C under inert gas (N₂ or Ar) to prevent degradation. Stability studies under varying pH (3–9) and temperature (25–60°C) are recommended to optimize storage conditions .
Advanced Research Questions
Q. What computational methods are suitable for studying its electronic properties and reactivity?
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and Fukui indices. These predict nucleophilic/electrophilic sites and reaction pathways .
- Molecular Docking : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina. For analogs, binding affinities (ΔG) of −8.2 to −9.6 kcal/mol have been reported .
Q. How can substituents on the pyrazole ring modulate biological activity?
- Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (Cl, CF₃) : Enhance metabolic stability and receptor binding. For example, 3-CF₃ analogs show 3× higher inhibitory activity against COX-2 compared to unsubstituted derivatives .
- Positional Effects : 2-Chlorophenyl at the N1 position increases steric hindrance, reducing off-target interactions. Compare activity of 1-(2-chlorophenyl) vs. 1-(4-chlorophenyl) derivatives using in vitro assays .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
Q. What strategies mitigate toxicity risks during handling?
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods with ≥100 ft/min airflow. Refer to SDS guidelines for acute oral toxicity (LD₅₀ > 300 mg/kg in rodents) .
- Waste Disposal : Neutralize acidic waste with NaHCO₃ before disposal in designated halogenated waste containers .
Methodological Tables
Q. Table 1. Comparative Crystallographic Data for Pyrazole-Carboxylic Acid Derivatives
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
|---|---|---|---|---|---|---|
| 5-(4-Cl-Ph)-Pyrazole-3-COOH | P2/c | 13.192 | 8.817 | 30.012 | 102.42 | |
| 1-(3-MeO-Ph)-Pyrazole-4-COOH | C2/c | 14.753 | 7.891 | 19.204 | 98.3 |
Q. Table 2. Solubility of 1-(2-Chlorophenyl)-Pyrazole-3-COOH in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions (25°C) | Ref. |
|---|---|---|---|
| DMSO | 45.2 | pH 7.0 | |
| Ethanol | 12.7 | pH 7.0 | |
| Water | 0.8 | pH 2.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
